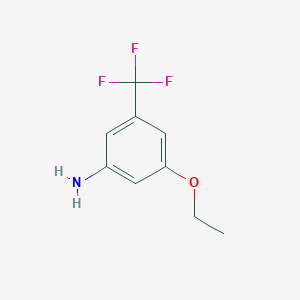

3-Ethoxy-5-(trifluoromethyl)aniline

Vue d'ensemble

Description

3-Ethoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 3-Ethoxy-5-(trifluoromethyl)aniline involves several steps. The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-5-(trifluoromethyl)aniline is represented by the InChI code: 1S/C9H10F3NO/c1-2-14-8-4-6 (9 (10,11)12)3-7 (13)5-8/h3-5H,2,13H2,1H3 .Chemical Reactions Analysis

3-Ethoxy-5-(trifluoromethyl)aniline is involved in the trifluoromethylarylation of alkenes using anilines . It has also been used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .Physical And Chemical Properties Analysis

3-Ethoxy-5-(trifluoromethyl)aniline is a solid at room temperature . Its molecular weight is 205.18 .Applications De Recherche Scientifique

Synthesis of Quinolinones and Related Compounds

- 3-Ethoxy-5-(trifluoromethyl)aniline derivatives are utilized in synthesizing various quinolinones, an important class of compounds with diverse applications. For example, N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, prepared from trifluoroacetaldehyde ethyl hemiacetal and aniline, react with diethyl malonate to yield high yields of substituted products. These compounds can be converted into 4,4,4-trifluorobutyric acids or directly cyclized into 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2004).

Developing Liquid Crystal Materials

- The compound is also pivotal in developing liquid crystal materials. For example, derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, exhibit stable smectic B and A phases. These findings are significant for the production of liquid crystal displays and other related technologies (Miyajima et al., 1995).

Applications in Organic Synthesis

- In organic synthesis, 3-Ethoxy-5-(trifluoromethyl)aniline derivatives serve as useful reagents. For instance, they are used as monodentate transient directing groups in palladium-catalyzed direct dehydrogenative cross-coupling reactions, leading to the synthesis of valuable chemical compounds such as 9-fluorenones (Wang et al., 2019).

Vibrational Analysis for Material Science

- Vibrational analysis of derivatives like 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline has been studied. This research is crucial for understanding the molecular structures and properties of materials, which can be applied in areas like nonlinear optics (NLO) and material science (Revathi et al., 2017).

Use in Electrorheological Fluids

- The compound is also studied in the synthesis of electrorheological fluids. Poly(aniline-co-o-ethoxy aniline), a conducting polymer synthesized from aniline and o-ethoxyaniline, shows promise in the development of smart fluids used in various mechanical systems (Clioi et al., 1999).

Safety And Hazards

Orientations Futures

The future directions for 3-Ethoxy-5-(trifluoromethyl)aniline could involve further exploration of its reactivity and selectivity in various chemical reactions . The use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent could be areas of interest .

Propriétés

IUPAC Name |

3-ethoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEACCJUEVBNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

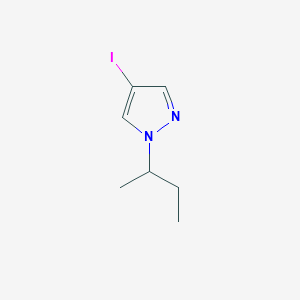

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)

![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)

![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)